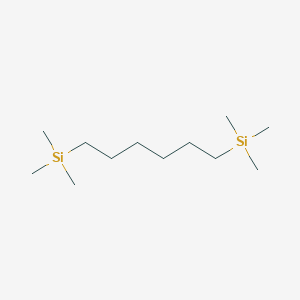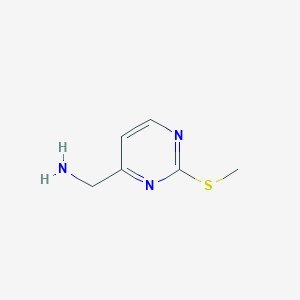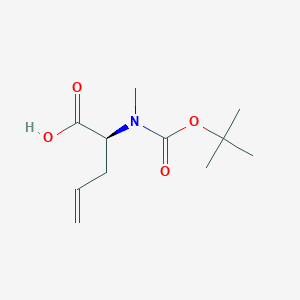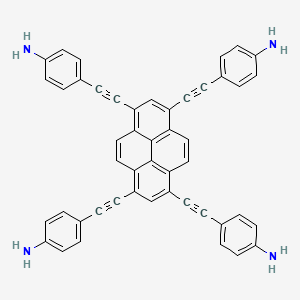
2-(t-Butyldiphenylsilanyloxy)Ethanol
Vue d'ensemble
Description
2-(t-Butyldiphenylsilanyloxy)Ethanol is a chemical compound with the molecular formula C18H24O2Si and a molecular weight of 300.5 g/mol . It is commonly used in research and industrial applications due to its unique properties and reactivity. The compound appears as a colorless to light yellow liquid and is soluble in organic solvents such as ether and dichloromethane .
Mécanisme D'action
Target of Action
2-(Tert-butyldiphenylsilanyloxy)ethanol, also known as TBDPSEO, is an organic compound that contains a siloxane group and a hydroxyl group. This compound belongs to the family of organosilicon compounds and is commonly used as a reagent in organic synthesis due to its properties as a silylating agent. It is primarily used as an intermediate in organic synthesis .
Mode of Action
TBDPSEO can undergo esterification reaction with other alcohol compounds . Under the catalysis of acid or base, a hydrolysis reaction may occur, generating corresponding silanols and alcohol compounds . It may also react with organometallic reagents such as Grignard reagents to generate new organosilicon compounds .
Pharmacokinetics
, and slightly soluble in water . This could potentially affect its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The primary result of TBDPSEO’s action is the synthesis of other complex organosilicon compounds . As an intermediate in organic synthesis, it can be used as a protective group or precursor, contributing to the formation of these compounds .
Analyse Biochimique
Biochemical Properties
It is known to undergo esterification reactions with other alcohol compounds and hydrolysis reactions under the catalysis of acid or base, generating corresponding silanols and alcohol compounds . It may also react with organometallic reagents such as Grignard reagents to generate new organosilicon compounds .
Temporal Effects in Laboratory Settings
2-(Tert-butyldiphenylsilanyloxy)ethanol is stable at room temperature and pressure, but may undergo decomposition or reaction under strong acid or alkali conditions
Méthodes De Préparation
The synthesis of 2-(t-Butyldiphenylsilanyloxy)Ethanol typically involves the reaction of ethylene glycol with tert-butyldiphenylsilyl chloride in the presence of imidazole as a catalyst. The reaction is carried out in N,N-dimethylformamide (DMF) at room temperature under a nitrogen atmosphere for approximately 14.5 hours. The resulting mixture is then purified using silica gel chromatography to obtain the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Analyse Des Réactions Chimiques
2-(t-Butyldiphenylsilanyloxy)Ethanol undergoes various chemical reactions, including:
Esterification: It can react with other alcohol compounds to form esters.
Hydrolysis: Under acidic or basic conditions, it can hydrolyze to produce silanols and alcohol compounds.
Reactions with Organometallic Reagents: It can react with reagents such as Grignard reagents to form new organosilicon compounds.
Common reagents used in these reactions include acids, bases, and organometallic compounds. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-(t-Butyldiphenylsilanyloxy)Ethanol has a wide range of applications in scientific research, including:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Material Science: It is employed in the development of new materials with unique properties.
Pharmaceutical Research: It serves as a building block for the synthesis of potential drug candidates.
Biological Studies: It is used in the study of biological processes and interactions
Comparaison Avec Des Composés Similaires
2-(t-Butyldiphenylsilanyloxy)Ethanol can be compared with other similar compounds such as:
- 2-(Trimethylsilanyloxy)Ethanol
- 2-(Triethylsilanyloxy)Ethanol
- 2-(Triphenylsilanyloxy)Ethanol
These compounds share similar structural features but differ in their substituents, leading to variations in their reactivity and applications. The unique tert-butyldiphenylsilyl group in this compound provides distinct steric and electronic properties, making it particularly useful in specific synthetic and research applications .
Propriétés
IUPAC Name |
2-[tert-butyl(diphenyl)silyl]oxyethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O2Si/c1-18(2,3)21(20-15-14-19,16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13,19H,14-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIDWGTFDBMALGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3AS,6AS)-1-Methyl-hexahydropyrrolo[3,4-B]pyrrole](/img/structure/B3067650.png)


![2,3',5'-Trifluoro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B3067665.png)



![12-hydroxy-1,10-di(phenanthren-9-yl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B3067711.png)
![(12-hydroxy-12-oxo-10-triphenylsilyl-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-1-yl)-triphenylsilane](/img/structure/B3067715.png)
![N,N-Bis[(1R)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-amine](/img/structure/B3067720.png)
![1,10-di(anthracen-9-yl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B3067725.png)

